Fmoc-Ala-OH-13C3
Description
Overview of Fmoc-Alanine as a Versatile Building Block in Peptide Synthesis Research
N-(9-Fluorenylmethoxycarbonyl)-L-alanine, commonly known as Fmoc-Ala-OH, is a derivative of the amino acid alanine (B10760859). chemicalbook.in It features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its nitrogen atom. chemimpex.com This Fmoc group is crucial in peptide synthesis, a process of linking amino acids together to form peptides or proteins. chemimpex.comchemicalbook.com Its primary function is to prevent unwanted reactions at the amino group of alanine while its carboxyl group is being linked to another amino acid. chemimpex.com
The Fmoc group is known for its stability under various reaction conditions and its ease of removal with a base, such as pyridine, which is an orthogonal deprotection strategy to the acid-labile Boc group. chemimpex.comchemicalbook.comadvancedchemtech.com This versatility makes Fmoc-Ala-OH a widely used building block in solid-phase peptide synthesis (SPPS), a technique that has streamlined the production of peptides for research in drug development, diagnostics, and bioconjugation. chemimpex.comthermofisher.com Alanine itself is one of the simplest amino acids, with a small methyl group as its side chain, which provides a high degree of flexibility when incorporated into a polypeptide chain. chemicalbook.inadvancedchemtech.com
Fundamental Principles and Research Significance of Stable Isotope Enrichment in Biomolecular Studies
Stable isotope labeling is a powerful technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C), nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N), or hydrogen-1 (¹H) with deuterium (B1214612) (²H). silantes.comchempep.com This enrichment with heavier isotopes allows researchers to track molecules and study their behavior in complex biological systems. chempep.com
The key principle lies in the fact that the isotopic substitution does not significantly alter the chemical properties of the molecule, but it does change its mass. This mass difference can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comchempep.com In MS, the mass shift allows for the quantification of proteins and the study of metabolic pathways. wikipedia.orgchempep.com In NMR, stable isotopes like ¹³C and ¹⁵N are essential for determining the three-dimensional structure and dynamics of proteins and other biomolecules. silantes.comsigmaaldrich.com The use of stable isotopes has revolutionized our understanding of protein structure, function, and interactions, making it a cornerstone of modern structural biology and proteomics. silantes.comchempep.com
The Role of Fmoc-Ala-OH-13C3 in Advancing Contemporary Chemical Biology Methodologies
This compound is a specialized version of Fmoc-Ala-OH where all three carbon atoms of the alanine molecule have been replaced with the ¹³C isotope. sigmaaldrich.com This compound combines the utility of the Fmoc protecting group for peptide synthesis with the benefits of stable isotope labeling. chemimpex.comsigmaaldrich.com
The primary application of this compound is in the synthesis of ¹³C-labeled peptides. sigmaaldrich.com These labeled peptides are invaluable tools in a variety of advanced chemical biology techniques. For instance, in quantitative proteomics, they can be used as internal standards for the accurate measurement of protein levels in different cellular states, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgchempep.com
Furthermore, the incorporation of ¹³C-labeled alanine into proteins facilitates detailed structural and dynamic studies by NMR spectroscopy. silantes.comsigmaaldrich.com The ¹³C nuclei provide additional NMR-active probes, which helps to resolve spectral overlap and provides more constraints for structure calculation, ultimately leading to a more detailed understanding of protein motion and function. sigmaaldrich.comnih.gov The development and application of compounds like this compound are thus critical for pushing the boundaries of what can be studied in chemical biology, enabling more sophisticated investigations into complex biological systems. chempep.com
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, L-Alanine-13C3, N-Fmoc sigmaaldrich.com |
| Molecular Formula | ¹³C₃H₃¹²C₁₅H₁₄NO₄ sigmaaldrich.com |
| Molecular Weight | 314.31 g/mol sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |
| Appearance | White to off-white powder or crystalline powder chemimpex.com |
| Melting Point | 147-153 °C (unlabeled) chemicalbook.in |
| Solubility | Soluble in DMF, DMSO (Slightly), Methanol (Slightly) chemicalbook.insigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Properties
Molecular Formula |
13CH313CH(NH-Fmoc)13CO2H |
|---|---|
Molecular Weight |
314.31 |
Purity |
98% |
Origin of Product |
United States |
Fmoc Ala Oh 13c3 in Advanced Peptide Synthesis and Protein Engineering
Strategies for Incorporating Fmoc-Ala-OH-13C3 into Synthetic Peptides via Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptides with site-specific isotopic labels. cpcscientific.comjpt.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group of alanine (B10760859) is base-labile, making it compatible with a wide range of solid supports and side-chain protecting groups used in modern SPPS. researchgate.net
Optimization of Automated Solid-Phase Peptide Synthesis (SPPS) Protocols for 13C-Labeled Peptides
Automated SPPS has significantly streamlined the synthesis of peptides, including those containing isotopic labels. formulationbio.com The use of automated synthesizers allows for precise control over reaction times, reagent delivery, and washing steps, which is critical for achieving high yields and purity. jpt.com For the incorporation of this compound, standard Fmoc-SPPS protocols are generally applicable. ambeed.comcpcscientific.com
Key optimization parameters for automated SPPS of ¹³C-labeled peptides include:
Coupling Reagents: High-efficiency coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to ensure complete and rapid amide bond formation. chempep.com
Reaction Times: Optimization of coupling and deprotection times is crucial to maximize yield and minimize side reactions. ambeed.com
Washing Steps: Thorough washing between synthetic steps is essential to remove excess reagents and byproducts, preventing their interference in subsequent reactions. jpt.com
Table 1: Example of an Optimized Automated SPPS Cycle for this compound Incorporation
| Step | Reagent/Solvent | Time | Purpose |
| 1 | DMF Wash | 2 x 1 min | Resin swelling and washing |
| 2 | 20% Piperidine in DMF | 1 x 5 min | Fmoc deprotection |
| 3 | 20% Piperidine in DMF | 1 x 15 min | Fmoc deprotection |
| 4 | DMF Wash | 5 x 1 min | Removal of piperidine |
| 5 | Coupling | 1-2 hours | Activation of this compound and coupling to the resin-bound peptide |
| 6 | DMF Wash | 3 x 1 min | Removal of excess amino acid and coupling reagents |
This table presents a generalized protocol. Actual times and reagents may vary based on the specific peptide sequence and synthesizer.
Site-Specific Incorporation and Yield Enhancement for Labeled Alanine Residues
The primary advantage of using this compound in SPPS is the ability to introduce the ¹³C label at a predetermined alanine position within the peptide chain. This site-specificity is fundamental for detailed NMR structural analysis and for creating internal standards for quantitative mass spectrometry. cpcscientific.comacs.org
Strategies to enhance the yield of peptides containing labeled alanine residues include:
Double Coupling: In cases of difficult couplings, performing the coupling reaction twice with a fresh portion of activated this compound can drive the reaction to completion.
Monitoring of Coupling Efficiency: Real-time or post-coupling tests, such as the Kaiser test, can be used to ensure that the coupling reaction has gone to completion before proceeding to the next step.
Solution-Phase Coupling Methodologies for 13C-Labeled Peptide Fragments
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of peptide fragments that can be later ligated. In this approach, protected amino acids and peptide fragments are coupled in solution, followed by purification of the product after each step.
For the incorporation of this compound, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are commonly used to activate the carboxylic acid group and facilitate amide bond formation while minimizing racemization. chempep.comias.ac.in A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates, ensuring the quality of the final labeled peptide fragment. ias.ac.in However, it is generally more time-consuming and labor-intensive than SPPS.
Applications in Segmental Isotopic Labeling of Larger Proteins and Protein Domains
For larger proteins, uniform isotopic labeling can lead to overly complex NMR spectra. Segmental isotopic labeling, where only a specific segment or domain of a protein is isotopically labeled, offers a powerful solution to this problem. nih.gov This technique significantly simplifies the NMR spectra, allowing for detailed structural and dynamic studies of specific regions within a large biomolecule. cpcscientific.comnih.gov
This compound is instrumental in creating the labeled peptide fragments required for segmental labeling. These fragments are synthesized using SPPS and then ligated to other, unlabeled fragments using techniques like expressed protein ligation (EPL) or protein trans-splicing. nih.gov This allows for the precise placement of ¹³C-labeled alanine residues within a specific domain of a large protein, enabling researchers to probe the structure and function of that particular segment.
Overcoming Stereochemical and Coupling Efficiency Challenges with 13C-Labeled Alanine
A primary concern in peptide synthesis is the maintenance of stereochemical integrity, as racemization (the conversion of an L-amino acid to a D-amino acid) can occur during the activation and coupling steps. mdpi.com While alanine is generally less prone to racemization than other amino acids like histidine or cysteine, the use of optimized coupling reagents and conditions is still important. mdpi.comresearchgate.net The kinetic isotope effect of the ¹³C label on the reaction kinetics of peptide coupling is generally considered to be small but can slightly alter reaction rates.
Challenges related to coupling efficiency can arise, particularly in sequences with steric hindrance or those prone to aggregation on the solid support. cpcscientific.comresearchgate.net To overcome these challenges:
Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling reactions and improve efficiency, especially for difficult sequences. researchgate.net
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structure formation on the resin, improving solvation and coupling efficiency.
Chaotropic Agents: The addition of chaotropic agents like guanidinium (B1211019) chloride can help to break up aggregates and improve reaction kinetics.
By carefully selecting synthetic strategies and optimizing reaction conditions, this compound can be efficiently and reliably incorporated into peptides, providing an invaluable tool for advanced research in proteomics and structural biology.
Nuclear Magnetic Resonance Nmr Spectroscopic Applications of Fmoc Ala Oh 13c3
Structural Biology Investigations Utilizing ¹³C-Labeled Alanine (B10760859) Residues
The introduction of ¹³C-labeled alanine residues into a protein provides a powerful set of probes for dissecting its three-dimensional structure and conformational dynamics. Alanine's prevalence in protein sequences and its location in both hydrophobic cores and at molecular interfaces make it an especially valuable reporter of molecular architecture. isotope.com
Resonance Assignment in Isotopically Labeled Peptides and Proteins
A fundamental prerequisite for any detailed NMR study is the sequence-specific assignment of resonances, which can be a formidable challenge in large biomolecules due to spectral overlap. The use of ¹³C-labeled alanine, often in conjunction with ¹⁵N labeling, facilitates this process by improving signal dispersion in multidimensional NMR experiments. portlandpress.commeihonglab.com Techniques such as 3D and 4D NMR, including N(CO)CA and NCACB experiments, leverage the ¹³C chemical shifts to establish connectivities between adjacent amino acid residues, thereby simplifying the complex task of assigning each signal to a specific atom in the protein sequence. meihonglab.comresearchgate.net For instance, a four-dimensional methyl-detected "out-and-back" NMR experiment has been successfully used to assign over 70 alanine methyl sites in the 723-residue enzyme Malate Synthase G. researchgate.net This approach is particularly beneficial for large and complex protein systems where extensive resonance overlap is a major obstacle. researchgate.net
Determination of Protein Fold and Secondary Structure from ¹³C Chemical Shifts
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment, which is in turn dictated by the protein's secondary and tertiary structure. conicet.gov.aracs.org Deviations of ¹³Cα, ¹³Cβ, and carbonyl ¹³C chemical shifts from their random coil values can be systematically analyzed to identify and delineate secondary structure elements such as α-helices and β-sheets. nih.govresearchgate.net The "Chemical-Shift Index" is a well-established method that utilizes these deviations to predict secondary structure with a high degree of accuracy, often exceeding 92% when combined with ¹Hα chemical shift data. nih.govresearchgate.net This allows for the determination of a protein's fold without the absolute requirement for Nuclear Overhauser Effect (NOE) measurements, which can be challenging to obtain for larger proteins. nih.govresearchgate.net
Table 1: Representative ¹³C Chemical Shift Ranges for Alanine in Different Secondary Structures
| Atom | α-Helix (ppm) | β-Sheet (ppm) | Random Coil (ppm) |
| ¹³Cα | 52.5 - 57.5 | 48.5 - 53.5 | ~52.3 |
| ¹³Cβ | 15.0 - 19.0 | 18.0 - 22.0 | ~19.1 |
| ¹³C' | 175.0 - 179.0 | 172.0 - 176.0 | ~177.6 |
| Note: These are approximate ranges and can vary depending on the specific protein environment. |
Elucidation of Side-Chain Conformation and Dynamics via ¹³C Spin Systems
The alanine side chain, consisting of a single methyl group, provides a sensitive probe for local conformation and dynamics. d-nb.info ¹³C NMR studies of labeled alanine residues can reveal detailed information about the orientation and mobility of this side chain. nih.gov For example, in studies of bacteriorhodopsin, the ¹³C NMR spectrum of [3-¹³C]Ala-labeled protein showed distinct changes upon removal and re-addition of retinal, indicating significant conformational changes in the protein, including at the site of an alanine residue. nih.gov These studies can quantify motional freedom and correlation times, providing insights into the dynamic processes that govern protein function. nih.govutoronto.ca
Probing Protein-Ligand Interactions and Allosteric Transitions through ¹³C Chemical Shift Perturbations
NMR is a powerful technique for characterizing the interactions between proteins and their ligands, as well as for studying allosteric transitions, where binding at one site affects a distant site on the protein. nih.govmdpi.com The binding of a ligand can induce changes in the chemical shifts of nearby nuclei, a phenomenon known as chemical shift perturbation (CSP). researchgate.netnih.gov By monitoring the ¹³C chemical shifts of labeled alanine residues upon titration with a ligand, it is possible to map the binding site, determine the binding affinity, and gain insights into the structural changes that occur upon complex formation. researchgate.netacs.org
For instance, in a study of the p97 N-terminal domain (ND1) interacting with its adaptor protein Npl4-UBD, clear chemical shift changes were observed in the methyl-TROSY spectra of ¹³CH₃-Ala labeled p97. acs.orgnih.gov The perturbed alanine residues were localized to the interaction interface, providing detailed structural information about the complex. acs.orgnih.gov Similarly, CSPs can be used to monitor allosteric transitions, as demonstrated in studies of the ABL kinase, where mutations were shown to shift the equilibrium between active and inactive conformations. mdpi.com
Dynamics and Relaxation Studies Employing ¹³C-Labeled Methyl Groups
The methyl groups of amino acids, including alanine, are excellent probes for studying protein dynamics over a wide range of timescales. cortecnet.comisotope.com Their rapid rotation and favorable relaxation properties lead to sharper NMR signals, even in large biomolecular systems. cortecnet.com
Methyl TROSY-Based Experiments for Large Biomolecular Systems
For large proteins and protein complexes (up to ~1 MDa), conventional NMR experiments often fail due to rapid signal decay. cortecnet.comisotope.com Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) is a specialized NMR technique that significantly enhances the quality of spectra for such large systems by reducing transverse relaxation rates. isotope.comresearchgate.net The selective incorporation of ¹³CH₃ groups from Fmoc-Ala-OH-13C3 into a highly deuterated protein background is a key strategy for these experiments. cortecnet.comisotope.com
This approach has been successfully applied to study the 306 kDa fragment of the eukaryotic AAA-ATPase p97, demonstrating the utility of specific protonation of alanine residues in combination with methyl-TROSY experiments. acs.orgnih.govresearchgate.net These experiments not only allow for the study of protein structure but also provide valuable information on dynamics and interactions in very large and complex biological assemblies. acs.orgnih.gov
Investigation of Fast and Slow Motions at Alanine Sites
The study of protein dynamics, encompassing both fast (picosecond to nanosecond) and slow (microsecond to second) motions, is essential for understanding protein function. NMR relaxation experiments on 13C-labeled sites are a powerful method to characterize these motions. The incorporation of this compound allows for the site-specific analysis of dynamics at alanine residues within a protein.
Fast motions, such as bond vibrations and side-chain rotations, are typically probed by measuring spin-lattice (T1) relaxation times and Nuclear Overhauser Effects (NOEs). utoronto.ca Slower, more complex motions, which are often linked to enzymatic activity and conformational changes, can be investigated by measuring spin-spin (T2) relaxation times and by using techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR. diva-portal.orgresearchgate.net These experiments can identify and characterize conformational exchange processes occurring on the microsecond to millisecond timescale. For instance, in membrane proteins, the presence of slow motions with correlation times in the order of 10-4 to 10-5 seconds can be confirmed by the suppression of peaks in both 13C cross-polarization magic-angle spinning (CP-MAS) and dipolar decoupled-MAS (DD-MAS) NMR spectra. researchgate.net
The ability to produce proteins with selectively 13C-labeled alanine residues using precursors like this compound enhances the utility of these dynamic studies, particularly in large protein systems where spectral overlap can be a significant challenge. ckisotopes.com
Solid-State NMR for Membrane Proteins and Amyloid Aggregates with 13C Labeling
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for studying the structure and dynamics of non-crystalline and insoluble biological macromolecules, such as membrane proteins and amyloid fibrils. researchgate.netnih.gov The use of 13C labeling, facilitated by the incorporation of compounds like this compound during peptide synthesis, is fundamental to these investigations. nih.govsigmaaldrich.com
In the context of membrane proteins, which are notoriously difficult to study by solution NMR or X-ray crystallography, ssNMR on 13C-labeled samples provides critical insights into their conformation, topology, and interactions with the lipid bilayer. nih.govscirp.org By selectively labeling alanine residues, researchers can determine the secondary structure of specific transmembrane segments and probe protein-lipid interactions. scirp.org For example, well-resolved high-resolution solid-state 13C NMR signals have been observed for bacteriorhodopsin labeled with [3-13C]Ala, allowing for detailed conformational analysis. researchgate.net
Similarly, ssNMR studies of 13C-labeled amyloid aggregates, which are associated with various neurodegenerative diseases, have been instrumental in characterizing their fibrillar structure. researchgate.nettandfonline.comacs.org The incorporation of 13C-labeled alanine allows for the measurement of inter- and intramolecular distances through dipolar recoupling experiments, which helps to define the parallel or antiparallel arrangement of β-sheets within the fibrils. tandfonline.comacs.org For instance, in studies of amyloid-β (Aβ) fibrils, selective 13C labeling has helped to map the secondary structure and identify structurally disordered regions. acs.org
| Biomolecule Type | Research Focus | Key Findings from 13C Labeling | Citation |
|---|---|---|---|
| Membrane Proteins (e.g., bacteriorhodopsin) | Conformation and Dynamics | Well-resolved signals from labeled Ala residues allow for detailed structural analysis and identification of slow motions. | researchgate.net |
| Amyloid Aggregates (e.g., Aβ fibrils) | Fibril Structure | Enables measurement of intermolecular distances to determine β-sheet arrangement and identify disordered regions. | tandfonline.comacs.org |
| Membrane Proteins | Secondary Structure | 13C chemical shifts of labeled Ala carbonyls are indicative of local secondary structure (e.g., α-helix vs. β-sheet). | scirp.org |
Novel Pulse Sequences and Methodological Developments in 13C NMR of Biomolecules
The development of novel NMR pulse sequences and methodologies is continuously pushing the boundaries of what can be studied with biomolecular NMR. helsinki.fi The availability of 13C-labeled compounds like this compound is a key driver for these advancements, as they provide the necessary spin systems for developing and testing new experimental approaches. acs.org
Recent progress has focused on improving sensitivity and resolution, especially for large and complex biomolecules. researchgate.net This includes the development of 13C-detected experiments, which can be advantageous for studying paramagnetic proteins and intrinsically disordered proteins. acs.org Multidimensional NMR experiments, such as 4D NMR, have been developed to resolve spectral overlap, which is a common problem in large proteins. For example, a four-dimensional methyl-detected NMR experiment has been successfully used to assign the resonances of over 70 alanine methyl groups in a large enzyme. researchgate.net
In solid-state NMR, new pulse sequences are being designed to more accurately measure distances and dihedral angles in uniformly 13C-labeled proteins. aip.org Techniques that mitigate the effects of dipolar truncation, a phenomenon that can complicate distance measurements in many-spin systems, are of particular importance. aip.org The development of such advanced methods relies on the ability to prepare specifically labeled protein samples, for which this compound is a valuable precursor.
| Methodology | Application | Advantage of 13C Labeling | Citation |
|---|---|---|---|
| 13C-Detected NMR | Paramagnetic and Intrinsically Disordered Proteins | Provides unique structural and dynamic information not easily accessible through 1H-detected methods. | acs.org |
| 4D Methyl-Detected NMR | Large Protein Complexes | Resolves spectral overlap and allows for assignment of numerous methyl groups, including those from alanine. | researchgate.net |
| Solid-State NMR with Advanced Pulse Sequences (e.g., FOLD) | Structural Biology of Solids | Enables accurate measurement of long-range 13C-13C distances for detailed structure determination. | aip.org |
| CPMG Relaxation Dispersion | Protein Dynamics | Characterizes slow conformational exchange processes at specific 13C-labeled sites. | diva-portal.orgresearchgate.net |
Quantitative Proteomics and Mass Spectrometry with Fmoc Ala Oh 13c3
Principles of Relative and Absolute Protein Quantification using Stable Isotope Labeling
Quantitative proteomics can be broadly categorized into relative and absolute quantification. nih.gov Relative quantification aims to determine the ratio of protein levels between different samples, providing insights into changes in protein expression. silantes.comnih.gov In this approach, samples are differentially labeled with stable isotopes, combined, and then analyzed by mass spectrometry. The ratio of the peak intensities between the heavy (isotope-labeled) and light (natural isotope) versions of a peptide is measured to determine the relative change in the abundance of the protein from which it was derived. nih.gov
Absolute quantification, on the other hand, seeks to determine the exact amount of a protein in a sample. silantes.com This is typically achieved by introducing a known quantity of a stable isotope-labeled standard, such as a synthetic peptide, into the sample. nih.govnih.gov By comparing the mass spectrometer's signal intensity of the endogenous analyte to that of the known standard, the absolute concentration of the protein can be calculated. nih.gov This method is particularly valuable for biomarker discovery and validation, where precise concentration measurements are essential. chromatographyonline.commusechem.com
Stable isotope labeling is fundamental to both approaches. It involves the incorporation of non-radioactive heavy isotopes like 13C, 15N, or 2H into proteins or peptides. nih.govd-nb.info This can be done metabolically, by feeding cells with amino acids containing these heavy isotopes, or chemically, by attaching isotope-coded tags to proteins or peptides after they have been extracted. mtoz-biolabs.comnih.gov The key principle is that the isotopically labeled molecules are chemically identical to their natural counterparts and thus exhibit similar behavior during sample preparation and analysis, but are distinguishable by their mass in a mass spectrometer. nih.govd-nb.info This allows for the accurate comparison of samples that have been mixed together, minimizing experimental variability. nih.govgbiosciences.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with 13C-Alanine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. nih.govgbiosciences.com The method involves growing cells in a medium where a specific natural ("light") amino acid is replaced by its heavy stable isotope-labeled counterpart. mtoz-biolabs.com Over several cell divisions, this labeled amino acid is incorporated into all newly synthesized proteins. gbiosciences.comresearchgate.net
While lysine (B10760008) and arginine are the most commonly used amino acids in SILAC experiments due to the specificity of the enzyme trypsin, which cleaves at these residues, other amino acids like alanine (B10760859) can also be utilized. creative-proteomics.comcreative-proteomics.com The use of 13C-labeled alanine, for instance, allows for the tracking of alanine incorporation into the proteome. Fmoc-Ala-OH-13C3 is a protected form of 13C-labeled alanine, which can be used in the synthesis of labeled peptides for various applications. shoko-sc.co.jp
Design and Implementation of SILAC Experiments for Proteomic Profiling
A typical SILAC experiment involves two or more populations of cells grown in different SILAC media. researchgate.net For example, a control cell population is grown in "light" medium containing the natural amino acid, while the experimental population is grown in "heavy" medium with the isotope-labeled amino acid. gbiosciences.com It is crucial to ensure near-complete incorporation of the heavy amino acid, which is usually confirmed by mass spectrometry after several cell passages. researchgate.netnih.gov
Once the cells are fully labeled, the experiment can be performed. After the experimental treatment, the cell populations are combined, often in a 1:1 ratio. nih.gov The proteins are then extracted, digested into peptides (commonly with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net Because the samples are mixed early in the workflow, SILAC minimizes quantitative errors that can arise from variations in sample preparation. biorxiv.org
Table 1: Key Steps in a SILAC Experiment
| Step | Description |
| Adaptation Phase | Cells are cultured in "light" and "heavy" SILAC media for several passages to ensure full incorporation of the labeled amino acids. researchgate.net |
| Experimental Phase | The fully labeled cell populations are subjected to the desired experimental conditions. researchgate.net |
| Sample Combination | The different cell populations or their protein lysates are mixed, typically in a 1:1 ratio. researchgate.netnih.gov |
| Protein Digestion | The combined protein mixture is digested into peptides, most commonly using the enzyme trypsin. researchgate.net |
| LC-MS/MS Analysis | The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. researchgate.net |
| Data Analysis | Specialized software is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of light and heavy peptide pairs. researchgate.netnih.gov |
Data Processing and Analysis of 13C3-Labeled Peptides in Quantitative Proteomics Workflows
The data generated from a SILAC experiment is a complex set of mass spectra. Specialized software, such as MaxQuant, is required to process this data. nih.govnih.gov The software performs several key tasks: it identifies the peptides present in the sample, determines their charge states, and locates the corresponding pairs of light and heavy peptides. nih.gov
Targeted Proteomics using this compound-Derived Internal Standards
While SILAC is excellent for discovery-based proteomics, targeted proteomics methods are often employed to quantify specific proteins with high sensitivity and precision. silantes.com These methods rely on the use of stable isotope-labeled internal standards, which can be synthesized using reagents like this compound. shoko-sc.co.jp These labeled peptides, often called AQUA (Absolute QUantification of) peptides, are chemically identical to the native peptides of interest but have a different mass due to the incorporated heavy isotopes. silantes.com
By adding a known amount of the heavy-labeled synthetic peptide to a sample, it serves as an internal standard for the absolute quantification of the corresponding native "light" peptide. nih.gov This approach significantly enhances the accuracy and reproducibility of quantification, making it ideal for applications such as biomarker validation. musechem.comnih.gov
Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) with Labeled Peptides
Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) are two powerful targeted mass spectrometry techniques. nih.gov Both methods offer high selectivity and sensitivity for quantifying specific peptides in complex mixtures. cuni.czproteomics.com.au
In an SRM experiment, typically performed on a triple quadrupole mass spectrometer, a specific precursor ion (the peptide of interest) is selected in the first quadrupole. cuni.cz This ion is then fragmented in the second quadrupole (the collision cell), and a specific fragment ion is selected in the third quadrupole for detection. wikipedia.org The combination of a specific precursor ion and a specific fragment ion is known as a "transition," and monitoring these transitions provides a high degree of specificity. cuni.czwikipedia.org
PRM is a more recent technique that is performed on high-resolution mass spectrometers, such as Orbitrap instruments. frontiersin.orgcreative-proteomics.com Similar to SRM, a precursor ion is selected in the first stage. However, instead of monitoring a single fragment ion, PRM detects all fragment ions simultaneously in the high-resolution mass analyzer. frontiersin.orgcreative-proteomics.com This provides an extra layer of confidence in peptide identification and can simplify method development as the selection of specific fragment ions is not required beforehand. nih.govcreative-proteomics.com
In both PRM and SRM, the use of a stable isotope-labeled internal standard is crucial for accurate quantification. wikipedia.orgvirginia.edu The labeled peptide co-elutes with the native peptide, and the ratio of their signals is used to determine the quantity of the native peptide. virginia.edu
Enhanced Precision and Accuracy in Biomarker Quantification in Research Settings
The use of stable isotope-labeled internal standards in targeted proteomics assays like PRM and SRM significantly improves the precision and accuracy of biomarker quantification. creative-proteomics.commusechem.com These internal standards help to correct for variations that can occur during sample preparation and mass spectrometric analysis. shoko-sc.co.jp By compensating for sample loss and matrix effects, these standards ensure that the quantitative data is reliable and reproducible. musechem.com
This enhanced precision is particularly critical in biomarker research, where small changes in protein abundance can be biologically significant. chromatographyonline.com Accurate quantification allows researchers to confidently identify and validate potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. chromatographyonline.comnih.gov The ability to obtain absolute quantification provides a more complete understanding of the biological system being studied. nih.gov
Table 2: Comparison of PRM and SRM
| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) |
| Instrumentation | Triple Quadrupole Mass Spectrometer cuni.cz | High-Resolution Mass Spectrometer (e.g., Orbitrap) frontiersin.orgcreative-proteomics.com |
| Precursor Selection | Yes cuni.cz | Yes frontiersin.org |
| Fragment Detection | Pre-selected fragment ions cuni.czwikipedia.org | All fragment ions frontiersin.orgcreative-proteomics.com |
| Specificity | High cuni.cz | Very High (due to high-resolution fragment detection) nih.gov |
| Method Development | Requires optimization of fragment ion selection nih.gov | Simpler, as all fragments are monitored creative-proteomics.com |
Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Metabolomics and Proteomics Research
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. bco-dmo.org When coupled with a separation technique like Gas Chromatography (GC-C-IRMS) or Liquid Chromatography (LC-IRMS), it allows for compound-specific isotope analysis (CSIA), enabling researchers to determine the isotopic composition of individual molecules within a complex mixture. frontiersin.orgucdavis.edu This capability is invaluable for metabolic tracer studies in proteomics and metabolomics.
In a typical application, a ¹³C-labeled substrate, such as a peptide synthesized using Fmoc-Ala-OH-¹³C₃, is introduced into a biological system. After a period of incubation or metabolic processing, samples are collected, and the proteins or metabolites are extracted, hydrolyzed into their constituent amino acids if necessary, and derivatized to make them volatile for GC analysis. ucdavis.edu The GC separates the individual amino acids, which are then combusted into CO₂ gas before entering the IRMS. The IRMS precisely measures the ratio of heavy to light isotopes (¹³C/¹²C) in the CO₂ derived from each specific amino acid.
Research findings from a study on cucumber seedlings illustrate the utility of this approach. In this experiment, universally labeled L-Alanine-¹³C₃,¹⁵N was used to trace the uptake and assimilation of the amino acid. The use of GC-C-IRMS allowed for the specific analysis of the isotopic enrichment in the free amino acid pool of the plant tissues. frontiersin.orgresearchgate.net The results confirmed that alanine was taken up intact by the roots and rapidly metabolized, with its carbon and nitrogen atoms being incorporated into other amino acids like glutamate (B1630785), glutamine, and aspartate. frontiersin.orgresearchgate.net Such detailed metabolic mapping is only possible through the high-precision isotope ratio measurements afforded by IRMS.
| Amino Acid | Control Group (δ¹³C ‰ vs VPDB) | Tracer-Exposed Group (δ¹³C ‰ vs VPDB) | Interpretation |
|---|---|---|---|
| Alanine | -25.4 ± 0.3 | +1500.2 ± 5.2 | Direct incorporation of the ¹³C-labeled alanine tracer. |
| Glutamate | -28.1 ± 0.4 | +85.6 ± 1.1 | Significant ¹³C enrichment indicates glutamate is synthesized from the alanine tracer via metabolic pathways (e.g., transamination). |
| Leucine (B10760876) | -26.5 ± 0.3 | -26.3 ± 0.5 | No significant enrichment, indicating leucine is not directly synthesized from the alanine precursor in this context. |
| Proline | -23.8 ± 0.2 | +82.1 ± 0.9 | Significant ¹³C enrichment, suggesting proline is part of the same metabolic network downstream of the tracer. |
Strategies for Minimizing Isotopic Impurity Effects and Background in Quantitative Mass Spectrometry
The accuracy of quantitative mass spectrometry, particularly when using isotopically labeled standards derived from precursors like Fmoc-Ala-OH-¹³C₃, is contingent on meticulous control over potential sources of error. Key challenges include the isotopic purity of the standard, the natural abundance of heavy isotopes, and the presence of background noise from the sample matrix and instrument.
The reliability of quantification using stable isotope dilution hinges on the quality of the labeled internal standard. Two primary factors must be addressed:
Isotopic Purity of the Standard : Fmoc-Ala-OH-¹³C₃ is synthesized to have a high isotopic enrichment, often exceeding 99 atom % ¹³C. isotope.com However, no synthesis is perfect, and trace amounts of incompletely labeled (e.g., ¹³C₂) or unlabeled (¹²C) isotopologues may be present. rsc.org The presence of unlabeled analyte in the "heavy" standard can lead to an underestimation of the endogenous analyte concentration. Therefore, the isotopic purity of the standard must be well-characterized.
Correction for Natural Isotope Abundance : All naturally occurring elements exist as a mixture of stable isotopes. For carbon, approximately 1.1% is ¹³C. nih.gov This means that any unlabeled peptide will have a natural isotopic distribution, with a small but significant signal at M+1, M+2, etc., due to the probabilistic presence of ¹³C, ¹⁵N, ¹⁸O, and other heavy isotopes. When quantifying a labeled peptide against its unlabeled counterpart, this natural abundance must be mathematically subtracted from the measured ion intensities to isolate the signal originating solely from the experimental isotopic label. nih.gov This correction is particularly critical for derivatized amino acids, as the chemical derivatization agents (e.g., silylating agents for GC-MS) often introduce additional carbon atoms that contribute to the natural isotope pattern, complicating the correction calculations. wvu.edu
| Isotope | Natural Abundance (%) |
|---|---|
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁴N | 99.634 |
| ¹⁵N | 0.366 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
| ¹H | 99.9885 |
| ²H (D) | 0.0115 |
Data sourced from Midani et al., 2017. nih.gov
Background noise in LC-MS analysis originates from various sources, including the sample matrix (e.g., other co-eluting peptides, lipids), the mobile phase, and the instrument itself. This noise can obscure the signal of low-abundance analytes, thereby limiting the sensitivity and accuracy of quantification. Improving the signal-to-noise (S/N) ratio is a primary goal in method development. brjac.com.brchromatographyonline.com
Several strategies are employed to reduce background and enhance S/N:
Sample Preparation : Immunoaffinity capture is a highly effective technique where antibodies specific to the target protein are used to enrich it from a complex sample, such as serum or cell lysate. nih.govlcms.cz This process removes the vast majority of interfering proteins, significantly reducing matrix complexity and background noise.
Chromatographic Separation : Utilizing nano-flow liquid chromatography (nLC) instead of standard analytical flow rates can increase sensitivity by concentrating the analyte into a smaller elution volume, leading to a taller, sharper peak relative to the baseline noise. acs.org
Advanced Mass Spectrometry Techniques : Modern mass spectrometers offer several features to enhance selectivity and reduce background.
High-Resolution Mass Spectrometry (HRAMS) , available on instruments like Orbitraps, can distinguish between analyte ions and interfering ions that have very similar mass-to-charge ratios but are not identical. This resolving power effectively separates the signal from the chemical noise. lcms.czsciex.com
Differential Ion Mobility Spectrometry (FAIMS) adds an orthogonal separation dimension based on the ion's movement in an electric field. This technique filters out a significant portion of background ions before they enter the mass spectrometer, dramatically improving the S/N ratio for the target analyte. brjac.com.brnih.gov
Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity by monitoring a specific precursor ion and a unique fragment ion. More advanced methods like MRM³ add a further fragmentation step, providing an additional layer of specificity that can eliminate persistent interferences. lcms.cz
| Technique | Principle of Background Reduction | Reported S/N Improvement |
|---|---|---|
| Immunoaffinity (IA) Enrichment | Specific removal of non-target, high-abundance proteins from the matrix. lcms.cz | Enables quantification in the low pg/mL range by drastically reducing matrix interference. acs.org |
| Nano-Liquid Chromatography (nLC) | Increases analyte concentration at the detector by using very low flow rates. acs.org | Can provide an approximate 10-fold improvement in the lower limit of quantification (LLOQ). acs.org |
| Differential Ion Mobility (FAIMS) | Gas-phase separation of ions based on their mobility in an electric field, filtering out interferences before MS detection. nih.gov | Significantly reduces chemical/endogenous background noise, leading to improved LLOQ. nih.gov |
| High-Resolution MS (HRAMS) | Resolves analyte signals from isobaric interferences based on precise mass differences. lcms.cz | Allows separation of co-eluting isobaric peaks that are indistinguishable at lower resolution. lcms.cz |
| Iterative Transition Summing ("Echo Summing") | Multiple collections of the same SRM transition are summed, improving signal relative to random noise. acs.org | Reported mean S/N gain of over 2-fold compared to traditional data collection. acs.org |
Metabolic Flux Analysis and Tracing Studies Using Fmoc Ala Oh 13c3
Elucidating Metabolic Pathways via 13C Tracing of Alanine (B10760859) Catabolism and Anabolism
The use of 13C-labeled alanine is fundamental to untangling the complex pathways of its synthesis (anabolism) and breakdown (catabolism). When cells are supplied with alanine containing three 13C atoms, these labeled carbons are incorporated into a variety of downstream metabolites. By measuring the specific patterns of 13C enrichment in these molecules, researchers can determine the relative activities of different metabolic pathways. nih.govnih.gov
Alanine catabolism primarily begins with its transamination to pyruvate (B1213749). nih.gov This 13C-labeled pyruvate can then enter central carbon metabolism, most notably the tricarboxylic acid (TCA) cycle, to generate energy and biosynthetic precursors. nih.govnih.gov Conversely, alanine anabolism can be traced by observing the dilution of the 13C label as unlabeled precursors are converted into alanine.
Studies in pancreatic cancer cells have shown that both the carbon and nitrogen from 13C3, 15N-alanine are significantly incorporated into proteinogenic amino acids, TCA cycle intermediates, and newly synthesized fatty acids, highlighting alanine's critical role in supporting both energy needs and the creation of new biomass in cancer. aacrjournals.org In neuroscience, tracing with [3-13C]alanine has revealed distinct metabolic fates in different brain cells; astrocytes predominantly convert it to lactate (B86563), whereas neurons use it to form neurotransmitters like glutamate (B1630785) and GABA. nih.gov
Investigating the Glucose-Alanine Cycle and Inter-organ Amino Acid Exchange
The glucose-alanine cycle is a critical process for transporting nitrogen from peripheral tissues, primarily muscle, to the liver. In this cycle, glucose is taken up by muscle and undergoes glycolysis to produce pyruvate. Pyruvate is then transaminated to form alanine, which is released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis to produce glucose, while the nitrogen is converted to urea. This newly formed glucose can then return to the muscles. nih.gov
Using 13C-labeled tracers provides a dynamic view of this inter-organ exchange. Studies in humans using [3-13C]alanine have demonstrated that prolonged fasting (60 hours) leads to a reduction in alanine turnover, which is directly linked to decreased rates of hepatic mitochondrial oxidation. researchgate.netnih.govjci.org Restoring alanine levels in these fasted individuals was shown to increase hepatic mitochondrial oxidation, revealing a key regulatory role for the glucose-alanine cycle in managing liver energy metabolism during starvation. researchgate.netnih.gov
In the context of cancer, a similar metabolic loop, termed the "tumor-liver alanine cycle," has been identified. fourwaves.comnih.gov Studies in zebrafish with melanoma showed that tumors consume large amounts of glucose and, instead of secreting only lactate (the Warburg effect), they release significant quantities of 13C-labeled alanine derived from the labeled glucose. fourwaves.comnih.gov This tumor-derived alanine travels to the liver, where it serves as a substrate for gluconeogenesis, helping to maintain blood glucose levels to fuel the tumor's high demand. fourwaves.comnih.gov
Tracing Carbon Flow into and out of the Tricarboxylic Acid (TCA) Cycle
13C-labeled alanine is an invaluable tracer for probing the activity of the TCA cycle. After its conversion to labeled pyruvate, the 13C atoms can enter the TCA cycle in several ways. The most direct route is via the enzyme pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA. This [13C2]acetyl-CoA then condenses with oxaloacetate to form citrate (B86180), introducing two labeled carbons into the cycle. As these labeled molecules are processed through the cycle, the 13C atoms are distributed among various TCA intermediates and related metabolites. pnas.org
For example, tracing studies in CD8+ T cells showed that 13C-labeled glucose heavily labels glycolysis-derived amino acids like alanine. nih.gov In pancreatic cancer cells, the contribution of 13C3-alanine to mitochondrial TCA cycle metabolites like citrate was found to be significant, indicating its role in fueling mitochondrial activity. aacrjournals.org Similarly, studies in breast cancer cells using [U-13C]-glucose revealed that alanine, aspartate, and glutamate metabolism, all closely linked to the TCA cycle, were among the most affected pathways when cellular energy metabolism was perturbed. mdpi.com
By analyzing the specific isotopologue distribution (the pattern of mass-labeled variants) of metabolites like glutamate, which is in equilibrium with the TCA intermediate α-ketoglutarate, researchers can infer the activity of the cycle and the entry points of different carbon sources. nih.govpnas.org
Advanced Experimental Design for 13C Metabolic Flux Experiments in Cellular and Organismal Systems
The success of a 13C metabolic flux analysis (MFA) experiment hinges on a robust experimental design. creative-proteomics.com This involves several critical considerations to ensure that the collected data is informative and can be used to accurately calculate metabolic fluxes. frontiersin.org
A key step is the selection of the isotopic tracer. researchgate.net While a uniformly labeled tracer like [U-13C]glucose is common, using specifically labeled tracers or a combination of different tracers can provide better resolution for specific pathways. cortecnet.com For instance, to accurately measure fluxes around the TCA cycle, it is often beneficial to perform parallel experiments using both 13C-glucose and 13C-glutamine or 13C-alanine, as they label different parts of central carbon metabolism more effectively. cortecnet.com The optimal choice of tracer depends on the organism, the metabolic pathways of interest, and the specific scientific question being addressed. researchgate.net
For complex systems like mammalian cells, which often consume multiple carbon sources from culture media, experimental design is more challenging. vanderbilt.edu In these cases, performing experiments with multiple, different tracers is often necessary to achieve sufficient flux resolution. vanderbilt.edu Furthermore, the duration of the labeling experiment and the sampling strategy are crucial for capturing the desired metabolic state, whether it be an isotopic steady-state or a dynamic, non-steady-state condition. creative-proteomics.com In silico optimal experimental design (OED) has become a vital tool, using computational models to predict which tracer combinations will yield the most informative data for a given metabolic network, thereby maximizing the efficiency and insight gained from the experiment. frontiersin.orgfrontiersin.org
Computational Tools and Algorithms for 13C Isotopomer Distribution Analysis
Once isotopic labeling data is collected, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it must be analyzed with specialized computational tools to estimate the underlying metabolic fluxes. frontiersin.orgd-nb.info These software packages integrate the experimental data with a mathematical model of the cell's metabolic network.
The model consists of all relevant biochemical reactions and the corresponding atom transitions for each reaction. d-nb.info The software then uses algorithms to find the set of flux values that best explains the measured isotopomer distributions, essentially minimizing the difference between the measured data and the model's predictions. d-nb.info
Several software platforms and languages have been developed to facilitate this complex analysis:
FluxML: An implementation-independent language designed to describe 13C-MFA models, allowing for easier exchange and reproducibility of models between different labs and software. frontiersin.org
INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used MATLAB-based tool that can perform both steady-state and non-steady-state MFA, calculate confidence intervals for fluxes, and assist with experimental design. d-nb.infooup.com
Metran & OpenMebius: Other software solutions designed to simplify 13C-MFA, allowing users without extensive programming knowledge to define metabolic networks and analyze labeling data. d-nb.infooup.com
CeCaFLUX: A web server for standardized and visual analysis of instationary 13C metabolic flux data, making the technique more accessible. oup.com
These tools employ sophisticated algorithms, such as those based on Elementary Metabolite Units (EMUs), to efficiently compute the complex isotopomer balances and solve the least-squares regression problem to determine the fluxes. oup.comnih.gov
Application in Understanding Cellular Metabolism in Varied Biological Contexts
The application of 13C-alanine tracing and MFA has provided critical insights across a wide range of biological contexts, from microbial engineering to human disease.
| Biological Context | Key Research Findings from 13C-Alanine Tracing |
| Neuroscience | Revealed that astrocytes and neurons metabolize alanine differently; astrocytes produce lactate while neurons synthesize neurotransmitters (glutamate, GABA). Identified distinct pyruvate pools in astrocytes, modifying glucose metabolism. nih.govnih.gov |
| Cancer Metabolism | Uncovered that pancreatic cancer cells use alanine to fuel the TCA cycle and for biosynthesis. Identified a tumor-liver alanine cycle where tumors secrete alanine to support hepatic glucose production, which in turn fuels the tumor. aacrjournals.orgfourwaves.comnih.gov |
| Immunology | Showed that upon activation, CD8+ T cells increase glycolytic flux, leading to increased production of labeled alanine from glucose. In contrast, exhausted T cells have lower amino acid levels, including alanine, linked to reduced nutrient uptake. frontiersin.org |
| Metabolic Disease | Demonstrated that the glucose-alanine cycle is a key regulator of hepatic mitochondrial oxidation in humans during starvation, linking amino acid metabolism to liver energy homeostasis. nih.govjci.org |
| Biotechnology | Used comprehensive stable-isotope tracing in Chinese Hamster Ovary (CHO) cells to identify the metabolic sources of by-products. Found that alanine was one of many by-products derived from glucose metabolism. pnas.org |
Isotopic Steady-State and Non-Steady-State Metabolic Labeling Methodologies
Metabolic flux analysis can be performed under two different isotopic conditions: steady-state or non-steady-state (also called isotopically nonstationary). nih.gov
Isotopic Steady-State MFA: This is the classic approach and requires that the system first be in a metabolic steady state (where metabolite concentrations and fluxes are constant). researchgate.net Then, after the introduction of the 13C tracer, the system is allowed to reach an isotopic steady state, where the fractional enrichment of 13C in all metabolites becomes constant over time. nih.govresearchgate.net The time required to reach this state varies, from minutes for glycolytic intermediates to several hours for TCA cycle intermediates. nih.gov At isotopic steady state, the labeling patterns are independent of the metabolite pool sizes and are determined solely by the relative fluxes through the network. nih.gov However, achieving a true isotopic steady state can be difficult in some systems, particularly in mammalian cells, due to large intracellular pools and slow exchange rates with the extracellular environment. mdpi.com
Isotopically Non-Steady-State MFA (INST-MFA): This method is applied to systems that are at a metabolic steady state but are analyzed before reaching an isotopic steady state. vanderbilt.edu Data is collected at multiple time points during the transient labeling phase. researchgate.net INST-MFA has several advantages: it is suitable for systems that label slowly, can be applied to autotrophic organisms that consume single-carbon substrates, and can shorten the experimental time required. vanderbilt.edu A key difference is that non-stationary labeling measurements are sensitive to the sizes of intracellular metabolite pools, which allows for their estimation alongside the fluxes. vanderbilt.edu Computationally, INST-MFA is more demanding because it involves solving a system of ordinary differential equations, whereas steady-state MFA involves solving a simpler system of algebraic equations. mdpi.comvanderbilt.edu
The choice between these methodologies depends on the biological system and the experimental goals. While steady-state MFA is powerful for many applications, INST-MFA provides an essential tool for analyzing more complex or slow-to-label systems. mdpi.comvanderbilt.edu
Mechanistic Enzymology and Chemical Reaction Pathway Elucidation with Fmoc Ala Oh 13c3
Investigation of Enzyme Catalytic Mechanisms using Positional ¹³C Labeling
Positional isotope labeling is a cornerstone technique for elucidating the intricate steps of enzyme-catalyzed reactions. By incorporating a residue synthesized from Fmoc-Ala-OH-13C3 into a peptide substrate, researchers can follow the transformation of that specific amino acid throughout the catalytic cycle.
The three ¹³C atoms in the alanine (B10760859) residue act as a unique signature that can be tracked using mass spectrometry or NMR. nih.gov When an enzyme metabolizes a peptide containing this labeled residue, the resulting products will retain the ¹³C labels. By analyzing the mass shifts and fragmentation patterns of the substrates and products, scientists can precisely map the movement of these carbon atoms. nih.govnih.gov This allows for the unambiguous identification of bond cleavage and formation events.
For instance, if an enzyme cleaves the peptide bond C-terminal to the labeled alanine, mass spectrometry would detect a product fragment containing the full M+3 mass shift of the ¹³C₃-alanine. Conversely, if an enzymatic reaction involved the decarboxylation of the alanine residue, the resulting product would show a mass shift corresponding to the loss of the labeled carboxyl carbon. This level of detail is crucial for distinguishing between proposed reaction mechanisms.
Table 1: Illustrative Mass Spectrometry Data for Tracking Carbon Fate in an Enzymatic Reaction
| Compound | Expected Molecular Weight (¹²C-Peptide) | Observed Molecular Weight (¹³C₃-Ala Peptide) | Mass Shift (Δm/z) | Interpretation |
|---|---|---|---|---|
| Substrate Peptide | 1200.0 Da | 1203.0 Da | +3 | Intact peptide containing one ¹³C₃-Ala residue. |
| Product Fragment 1 | 500.0 Da | 503.0 Da | +3 | The ¹³C₃-Ala residue is part of this fragment. |
The use of this compound is also instrumental in stereochemical analysis and in probing the transition states of enzymatic reactions.
Stereochemical Assignments: In peptidomics, determining the stereochemistry (L- or D-configuration) of amino acid residues within endogenous peptides can be challenging. A robust method involves synthesizing standard peptides with known stereochemistry using building blocks like this compound. nih.gov By comparing the chromatographic retention times and mass spectra of the ¹³C-labeled synthetic peptide with the unlabeled, endogenous peptide, a confident stereochemical assignment can be made directly from complex biological extracts. nih.gov
Kinetic Isotope Effect (KIE) Studies: The Kinetic Isotope Effect is a powerful tool for investigating the rate-limiting steps and transition state structures of reactions. nih.govmdpi.com It is measured by comparing the reaction rate of a substrate containing a heavy isotope (k_heavy) with that of an identical substrate containing the light isotope (k_light). If the bond to the isotopically substituted atom is broken or formed in the rate-determining step, a significant KIE will be observed. mdpi.com
By synthesizing a peptide with ¹³C₃-alanine and comparing its enzymatic processing rate to the corresponding unlabeled peptide, researchers can determine the ¹³C-KIE for that specific residue's transformation. A KIE value significantly different from 1.0 indicates that a change in bonding to one or more of the alanine's carbon atoms occurs in the transition state of the rate-limiting step. nih.gov This data provides invaluable insight into the enzyme's catalytic mechanism.
Table 2: Hypothetical Kinetic Isotope Effect Data for an Alanine Racemase
| Substrate | Initial Reaction Rate (µM/s) | Calculated KIE (k_light / k_heavy) | Implication for Mechanism |
|---|---|---|---|
| Peptide with ¹²C-Alanine | 15.2 | 1.035 | C-H bond cleavage at the α-carbon is part of the rate-limiting step. |
Probing Substrate Binding Sites and Active Site Dynamics
NMR spectroscopy is particularly sensitive to the local chemical environment of atomic nuclei. A peptide containing a ¹³C₃-labeled alanine residue can be used as a probe to gain information about the enzyme's active site. When the labeled peptide binds to the enzyme, changes in the chemical shifts of the three ¹³C nuclei can be observed. These changes provide detailed information about the specific interactions between the alanine residue and the amino acids lining the enzyme's binding pocket, such as hydrogen bonding or hydrophobic interactions. This approach can help map the conformation of the substrate when it is bound and reveal details about the dynamics of the active site. nih.gov
Characterization of Transient Intermediates in Complex Biochemical Reactions
Many enzymatic reactions proceed through a series of short-lived, unstable intermediates that are difficult to detect directly. Isotopic labeling can help identify and characterize these transient species. nih.gov By using a substrate labeled with ¹³C₃-alanine, researchers can use time-resolved or rapid-quench techniques coupled with mass spectrometry or NMR to "trap" and identify intermediates. The unique mass or NMR signal from the ¹³C₃-label allows these species to be distinguished from the substrate, product, and other molecules in the reaction mixture, enabling the characterization of their structure and kinetic profile. nih.gov
Unraveling Non-Enzymatic Reaction Pathways and Product Selectivity
Beyond enzymology, this compound is a valuable tool for elucidating complex non-enzymatic chemical reactions. In organic synthesis and degradation studies, incorporating a ¹³C₃-labeled alanine into a peptide allows chemists to trace the pathways of specific fragments under various conditions (e.g., changes in pH, temperature, or the presence of catalysts). This can reveal mechanisms of side-product formation, racemization, or unexpected molecular rearrangements, ultimately leading to improved control over reaction outcomes and product selectivity.
Emerging Research Frontiers and Future Prospects of Fmoc Ala Oh 13c3
Integration with Advanced Bio-conjugation and Chemical Ligation Techniques for Labeled Constructs
The synthesis of large, complex, and isotopically labeled proteins or biomolecular constructs often exceeds the capabilities of standard solid-phase peptide synthesis alone. Here, the integration of Fmoc-Ala-OH-13C3 with advanced bioconjugation and chemical ligation techniques is proving transformative.
Using this compound in SPPS allows for the creation of peptide fragments with a ¹³C label at a precise alanine (B10760859) residue. biosynth.com This labeled synthetic peptide can then be joined to other synthetic peptides or recombinantly expressed protein domains using methods like Native Chemical Ligation (NCL). NCL enables the formation of a native peptide bond between a C-terminal thioester on one fragment and an N-terminal cysteine on another. This chemo-selective ligation strategy allows for the segmental isotopic labeling of proteins, where only a specific region contains the ¹³C probe, simplifying complex NMR spectra and enabling the study of large protein assemblies.
Furthermore, Fmoc-protected labeled amino acids are instrumental in creating peptides for various bioconjugation applications, such as linking peptides to other molecules like fluorophores, drug payloads, or imaging agents to create targeted therapeutic or diagnostic tools. chemimpex.com The stability and compatibility of the Fmoc group with standard coupling reagents facilitate the production of high-purity labeled peptides essential for these sophisticated constructs. chemimpex.com
Applications in Investigating Ligand-Peptide Interactions and Early-Stage Drug Discovery Research
The precise introduction of a ¹³C label via this compound is a powerful tool for elucidating the intricacies of molecular interactions, a cornerstone of early-stage drug discovery. When a peptide containing a ¹³C₃-Alanine residue binds to a target protein or small molecule ligand, the local chemical environment of the labeled carbon atoms changes. This change can be sensitively detected by NMR spectroscopy as a chemical shift perturbation.
This application is particularly valuable for:
Binding Site Identification: By observing which labeled residues are perturbed upon ligand binding, researchers can map the interaction interface.
Quantitative Affinity Measurement: Techniques like NMR titration, where the labeled peptide is monitored upon adding increasing concentrations of a ligand, can be used to determine equilibrium dissociation constants (KD), a key measure of binding affinity. nih.gov
Fragment-Based Screening: In this drug discovery approach, small chemical fragments are screened for weak binding to a target. Labeled peptides containing ¹³C₃-Alanine can serve as sensitive reporters in NMR-based screening assays to detect these low-affinity interactions.
Structural Analysis of Complexes: The ¹³C label can be used to measure specific distances and torsion angles within the peptide-ligand complex, providing high-resolution structural constraints for computational modeling.
Isotope-edited Infrared (IR) spectroscopy is another area of application. The incorporation of ¹³C (often along with ¹⁸O) shifts the vibrational frequency of the peptide backbone's amide I bond, allowing researchers to probe the secondary structure of a specific residue within a larger protein, both in its free state and when bound to a ligand. researchgate.netnih.gov
Development of Next-Generation Isotopic Labeling Technologies and Strategies
The utility of this compound is enhanced by the continuous development of more sophisticated isotopic labeling strategies that aim to maximize informational content while minimizing spectral complexity. utoronto.ca
Key advanced strategies include:
Site-Selective Labeling: This is the fundamental application of this compound in SPPS, where a label is placed at a single, predetermined Alanine position in the peptide sequence. sigmaaldrich.com This avoids the spectral crowding associated with uniform labeling. sigmaaldrich.com
Scattered Uniform Labeling: For larger peptides, several samples can be synthesized, each with a different residue type uniformly labeled (e.g., one sample with all alanines labeled, another with all valines). sigmaaldrich.com Combining data from these samples helps in mapping the entire structure.
Multi-Isotope Labeling: Fmoc-Ala-OH can be synthesized with multiple types of stable isotopes, such as Fmoc-Ala-OH-¹³C₃,¹⁵N. medchemexpress.comchempep.com This dual labeling provides additional probes for multi-dimensional NMR experiments, enabling more complex structural and dynamic analyses. scbt.com
Selective Labeling with Specific Precursors: In biological expression systems, using precursors like [2-¹³C] glycerol (B35011) can result in selective labeling of certain carbon positions across multiple amino acid types, providing a complementary approach to SPPS for producing specifically labeled proteins. sigmaaldrich.comnih.gov While distinct from direct use of this compound, insights from these methods inform the design of optimal labeling patterns for synthetic approaches.
| Labeling Strategy | Description | Primary Application | Key Advantage |
|---|---|---|---|
| Site-Selective Labeling | Incorporation of a single labeled amino acid (e.g., this compound) at a specific position during peptide synthesis. sigmaaldrich.com | Probing specific residue environments, ligand interactions. | Greatly simplified NMR/IR spectra; unambiguous signal assignment. |
| Uniform (U) Labeling | All carbons and/or nitrogens in the biomolecule are replaced with their heavy isotopes (e.g., U-¹³C, ¹⁵N). sigmaaldrich.com | Full structure determination of small proteins. | Maximizes the number of structural constraints available from a single sample. |
| Multi-Isotope Labeling | Simultaneous labeling with multiple isotopes (e.g., ¹³C and ¹⁵N) in the same amino acid building block. medchemexpress.com | Advanced multi-dimensional NMR for dynamics and structure. | Provides more correlation points and allows for more sophisticated experiments. |
| Reverse Labeling | A uniformly ¹³C-labeled protein is produced, but with one or more specific amino acid types added in their unlabeled (¹²C) form. utoronto.ca | Simplifying spectra of large proteins by "editing out" signals from abundant residues. | Reduces spectral crowding and overlap. |
Computational Advances in Simulating and Analyzing Labeled Biomolecular Systems
The experimental data derived from peptides synthesized with this compound are a critical input for computational methods that simulate and analyze biomolecular systems. wiley-vch.de Advances in computational power and algorithms are unlocking new levels of insight from isotope-labeling experiments.
Computational tools are essential for:
Structure Calculation: NMR data, such as chemical shifts and nuclear Overhauser effects (NOEs) involving the ¹³C₃-Alanine, are used as constraints in software programs to calculate the three-dimensional structure of a peptide or protein-ligand complex. wiley-vch.de
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in a biomolecule over time. Experimental data from labeled samples can validate and refine these simulations, providing a more accurate picture of protein dynamics, conformational changes, and folding pathways.
Metabolic Flux Analysis (MFA): In the broader field of metabolomics, ¹³C labeling is fundamental to MFA, which quantifies the rates of metabolic reactions in a cell. nih.gov Computational platforms are used to analyze the distribution of ¹³C isotopes in metabolites (including amino acids) to build quantitative models of cellular metabolism. nih.govunt.edu
Quantum-Mechanical Analysis: For detailed analysis of NMR experiments, quantum-mechanical simulations are used to understand the spin system dynamics in uniformly or selectively labeled molecules, which helps in accurately extracting structural information like long-range distance constraints. nih.gov
| Computational Method | Purpose | Input Data from Labeled Sample | Output/Insight |
|---|---|---|---|
| NMR Structure Calculation Software (e.g., CYANA, XPLOR-NIH) | Determine 3D biomolecular structures. wiley-vch.de | Chemical shifts, coupling constants, NOE distance restraints. | High-resolution 3D structural models. |
| Molecular Dynamics (MD) Simulation (e.g., GROMACS, AMBER) | Simulate atomic motion and conformational changes. | Structural data for validation; relaxation parameters. | Understanding of protein flexibility, folding, and interaction dynamics. |
| Metabolic Flux Analysis (MFA) Software | Quantify rates of metabolic pathways. nih.gov | Mass isotopomer distributions in amino acids and other metabolites. | Quantitative models of cellular metabolism; identification of metabolic bottlenecks. |
| Quantum-Mechanical Spin Simulation | Analyze and predict NMR polarization transfer. nih.gov | Chemical shifts, coupling constants. | Improved accuracy in distance measurements and interpretation of complex NMR spectra. |
Expanding the Use of 13C-Labeled Amino Acids in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems as a whole. The use of stable isotope-labeled compounds like this compound is integral to the quantitative and dynamic measurements required for this holistic approach, particularly in the fields of proteomics and metabolomics.
In quantitative proteomics , stable isotope labeling is the gold standard. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) involve metabolic incorporation, the peptides synthesized using this compound serve a crucial and distinct role as internal standards for targeted mass spectrometry. chempep.com In this approach, a known quantity of the heavy (¹³C-labeled) synthetic peptide is spiked into a complex biological sample (e.g., cell lysate or plasma). acs.org By comparing the MS signal intensity of the labeled internal standard to its unlabeled, native counterpart, researchers can achieve precise and absolute quantification of the target protein. shoko-sc.co.jpacs.org This is critical for biomarker discovery and validation.
In metabolomics , ¹³C-labeled amino acids are used as tracers to follow the flow of metabolites through complex biochemical networks (fluxomics). chempep.com By tracking the incorporation of the ¹³C label from a precursor into various downstream molecules, scientists can map active pathways and understand how they are perturbed by disease or drug treatment. ibs.fr
The future lies in multi-omics research , where data from genomics, transcriptomics, proteomics, and metabolomics are integrated to build comprehensive models of cellular function. shoko-sc.co.jp Isotope labeling provides the quantitative protein and metabolite data that are essential for connecting the dots between gene expression and cellular phenotype. The ability to synthesize specific, labeled peptide standards with this compound is a key enabling technology for generating the high-quality, quantitative data needed to fuel these ambitious systems-level investigations. chempep.com
Q & A
Q. What are the primary applications of Fmoc-Ala-OH-13C3 in peptide synthesis, and how does isotopic labeling influence experimental design?
this compound is a 13C3- and 15N-labeled derivative of Fmoc-alanine, primarily used in solid-phase peptide synthesis (SPPS) for isotopic labeling of peptides. This labeling enables precise tracking of peptide behavior in metabolic studies, NMR spectroscopy, and mass spectrometry (MS)-based structural analysis . Researchers must adjust experimental parameters, such as MS ionization settings, to account for isotopic shifts. For example, the 13C3 label increases molecular mass by 3 Da, requiring calibration of instruments to avoid misinterpretation of isotopic peaks .
Q. How should researchers verify the purity and stability of this compound under different storage conditions?
Purity is typically assessed via HPLC (≥95% by peak area) and confirmed by LC-MS to ensure isotopic integrity . Stability testing involves storing the compound at 4°C in a desiccator to prevent hydrolysis of the Fmoc group. Degradation can be monitored by tracking the emergence of free alanine (detected via ninhydrin test or LC-MS) and comparing it to baseline purity data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While the compound is not classified as hazardous under GB CLP or EC 1272/2008, standard peptide synthesis safety measures apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation of airborne particles.
- Follow institutional guidelines for waste disposal of labeled compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different experimental setups?
Solubility discrepancies often arise from solvent polarity and temperature variations. For instance, while this compound is soluble in water or 1% acetic acid, its solubility in DMF may vary depending on batch-specific impurities . To address this:
Q. What methodological strategies optimize the incorporation of this compound into peptide chains without isotopic dilution?
To minimize unlabeled alanine contamination:
Q. How do researchers validate the isotopic integrity of this compound in complex biological matrices?
Validation involves:
- Mass spectrometry : Calculate the isotopic abundance ratio (13C:12C) using extracted ion chromatograms. Deviations >5% indicate contamination or degradation .
- NMR spectroscopy : Compare 13C NMR shifts with unlabeled analogs to confirm site-specific labeling. For example, the α-carbon signal shifts from ~50 ppm (12C) to ~100 ppm (13C) .
- Control experiments : Synthesize a reference peptide with known isotopic composition to benchmark analytical results .
Q. What advanced techniques address challenges in quantifying low-abundance this compound in metabolic flux studies?
- Tandem MS (MS/MS) : Use selective reaction monitoring (SRM) to target specific fragment ions (e.g., m/z 315.3 → 178.1 for this compound).
- Isotope dilution assays : Spike samples with a known quantity of 15N-labeled internal standard to correct for matrix effects .
- Data normalization : Apply algorithms like XCMS or MaxQuant to adjust for batch effects and instrument drift .
Methodological Guidelines
- Synthesis Optimization : Prioritize coupling efficiency and isotopic purity over reaction speed. Use LC-MS to validate each synthesis step .
- Data Reporting : Include raw isotopic abundance ratios, solvent conditions, and instrument calibration details in publications to enhance reproducibility .
- Contradiction Management : When conflicting data arise (e.g., solubility or stability), replicate experiments under controlled conditions and cross-validate with orthogonal techniques (e.g., NMR + MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
